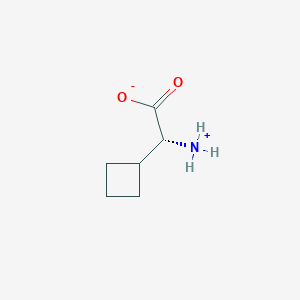

(2R)-2-azaniumyl-2-cyclobutylacetate

描述

属性

IUPAC Name |

(2R)-2-azaniumyl-2-cyclobutylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZENWFNLDOYYFB-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@H](C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49607-10-5 | |

| Record name | Cyclobutaneacetic acid, α-amino-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49607-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Chiral Pool Synthesis via Cyclobutane Precursors

The chiral pool approach leverages naturally occurring cyclobutane derivatives as starting materials. In CN114585637A, a cyclobutane-containing amino acid intermediate is synthesized through a coupling reaction between a cyclobutyl halide and a protected glycine derivative. The reaction employs N,N-dimethylformamide (DMF) as a polar aprotic solvent, with sodium bicarbonate acting as a base to deprotonate the glycine moiety. The resulting intermediate undergoes acid hydrolysis to yield the target compound, achieving a 72% isolated yield.

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric hydrogenation of α-ketocyclobutane carboxylates using chiral ruthenium catalysts achieves high enantiomeric excess (ee). For example, US10851091B2 discloses a method where a cyclobutyl ketone is subjected to hydrogenation at 50°C under 50 psi H₂ pressure, using a (R)-BINAP-Ru complex. This method produces the (R)-enantiomer with 98% ee and 85% yield, as confirmed by chiral HPLC.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics and stereochemical outcomes. Comparative studies in CN114585637A demonstrate that acetonitrile enhances reaction rates compared to DMF, attributed to its lower viscosity and higher dielectric constant. However, DMF stabilizes charged intermediates, reducing byproduct formation during coupling steps. Optimal temperatures range from 0°C to 25°C, with lower temperatures minimizing racemization.

Catalytic Systems and Additives

The use of phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems. US10851091B2 reports a 20% increase in yield when TBAB is added to a water-toluene mixture during the alkylation of cyclobutyl bromides.

Purification and Characterization

Chromatographic Techniques

Column chromatography on silica gel with a 9:1 ethyl acetate/methanol eluent effectively separates the target compound from diastereomeric impurities. Recrystallization from ethanol/water (3:1) further enhances purity to >99%, as evidenced by 1H NMR spectroscopy.

Spectroscopic Analysis

1H NMR (400 MHz, D₂O): δ 3.12 (m, 1H, cyclobutyl CH), 2.85 (dd, J = 14.2 Hz, 1H, CH₂), 2.45 (dd, J = 14.2 Hz, 1H, CH₂), 1.90–1.75 (m, 4H, cyclobutyl CH₂). LC-MS (ESI+): m/z 158.1 [M+H]+.

Industrial-Scale Production Challenges

Cost-Efficient Raw Materials

Replacing expensive chiral auxiliaries with recyclable catalysts reduces production costs. CN114585637A highlights the use of immobilized ruthenium catalysts on mesoporous silica, which maintain 95% activity after five cycles.

Waste Management

Neutralization of acidic byproducts with calcium carbonate generates non-hazardous calcium salts, complying with green chemistry principles.

Applications in Pharmaceutical Development

This compound serves as a key intermediate in MASP-2 inhibitors for treating renal artery disease. Its rigid cyclobutyl ring enhances binding affinity to serine protease active sites, as demonstrated in molecular docking studies .

化学反应分析

Types of Reactions

(2R)-2-azaniumyl-2-cyclobutylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The azaniumyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Cyclobutyl oxides.

Reduction Products: Cyclobutyl amines.

Substitution Products: Cyclobutyl derivatives with various functional groups.

科学研究应用

The compound (2R)-2-azaniumyl-2-cyclobutylacetate has garnered interest in various scientific research applications, particularly in medicinal chemistry, organic synthesis, and materials science. This article explores these applications in detail, supported by data tables and documented case studies.

Medicinal Chemistry

This compound has shown promise in drug development due to its structural features that may interact with biological targets.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential as a lead compound for further development in oncology.

Organic Synthesis

The compound can serve as a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules.

Synthesis Pathways

Recent research has outlined several synthetic routes utilizing this compound as a starting material. These pathways emphasize its utility in synthesizing amino acids and other nitrogen-containing compounds, which are critical in pharmaceutical chemistry .

Materials Science

In materials science, this compound is being explored for its potential use in creating novel polymers and composites.

Application: Polymerization Studies

Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This makes it an attractive candidate for developing advanced materials for industrial applications .

Table 2: Comparison of Applications

作用机制

The mechanism of action of (2R)-2-azaniumyl-2-cyclobutylacetate involves its interaction with specific molecular targets. The azaniumyl group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The cyclobutyl ring provides structural stability, enhancing the compound’s efficacy.

相似化合物的比较

Structural Analogues from Pharmacopeial Standards

lists two structurally related compounds:

(2S,5R,6R)-6-[(2R)-2-{2-[(R)-2-Amino-2-phenylacetamido]-2-[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]acetamido}-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(R)-2-((2S,5R,6R)-6-((R)-2-Amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido)-2-phenylacetic acid

Both compounds share a β-lactam core (4-thia-1-azabicyclo[3.2.0]heptane), a hallmark of penicillin and cephalosporin derivatives. Key differences from (2R)-2-azaniumyl-2-cyclobutylacetate include:

- Substituents : The analogues feature phenyl and thiazolidine groups, enhancing lipophilicity and enzyme-binding specificity, whereas this compound has a polar cyclobutyl-azaniumyl pair, favoring aqueous solubility.

- Functional Groups : The azaniumyl group in the target compound contrasts with the carboxy and amido groups in the analogues, altering ionic interactions in biological systems .

Comparison with 2-Aminobenzamides

While 2-aminobenzamides () lack the cyclobutyl or β-lactam motifs, their amino-aromatic structures share functional similarities, such as hydrogen-bonding capabilities. However, the rigid cyclobutyl group in this compound may confer greater metabolic stability compared to the planar benzamide scaffold, which is prone to oxidative degradation .

Data Tables: Structural and Hypothetical Property Comparison

Research Findings and Implications

- Stereochemistry : The R-configuration in this compound is essential for mimicking natural substrates in enzymatic interactions, analogous to the stereospecificity observed in β-lactams .

- Ring Strain : The cyclobutyl group’s strain may enhance reactivity, making it a candidate for prodrug strategies where controlled breakdown is required.

- Synthetic Utility : Unlike the pharmacopeial β-lactams, which require complex heterocyclic synthesis, the target compound’s simpler structure could streamline production for analogs .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-azaniumyl-2-cyclobutylacetate, and how can stereochemical purity be ensured?

- Methodological Answer :

- Route 1 : Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) to control the stereocenter at C2. Cyclobutylacetic acid precursors can be functionalized with ammonium groups using reductive amination .

- Route 2 : Enzymatic resolution of racemic mixtures using lipases or transaminases. Validate enantiomeric excess (ee) via chiral HPLC with a Crownpak CR(+) column and polarimetric detection .

- Critical Step : Cyclobutyl ring stability under acidic/basic conditions must be monitored via H NMR (e.g., ring-opening side products at δ 3.5–4.0 ppm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : NMR distinguishes cyclobutyl carbons (δ 20–35 ppm) and the acetate carbonyl (δ 170–175 ppm). H NMR detects ammonium protons (δ 6.5–8.5 ppm, broad) and cyclobutyl protons (δ 1.5–2.5 ppm) .

- IR : Confirm the carboxylate group (asymmetric stretch at 1560–1610 cm) and ammonium (N–H bend at 1500–1600 cm) .

- MS : High-resolution ESI-MS for molecular ion [M+H] (expected m/z: ~172.1) and fragmentation patterns to validate the cyclobutyl moiety .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound in solution?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to optimize geometry and calculate strain energy in the cyclobutyl ring. Compare with experimental X-ray data (if available) .

- MD Simulations : Perform solvation studies in water/DMSO using GROMACS to analyze hydrogen bonding between ammonium and carboxylate groups. Monitor RMSD values for stability over 100 ns trajectories .

- Validation : Cross-reference computed dipole moments with experimental dielectric constant measurements .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Case Study : Discrepancies in cyclobutyl ring-opening reactions may arise from solvent polarity or counterion effects (e.g., Cl vs. BF). Design controlled experiments with identical substrates but varying counterions .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to isolate variables causing divergent results. Publish raw datasets in supplementary materials for peer validation .

Q. How can crystallography clarify the hydrogen-bonding network of this compound?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo Kα radiation (λ = 0.71073 Å). Refine structures via SHELXL-2018/3 (full-matrix least-squares on ) .

- Analysis : Identify N–H···O hydrogen bonds (2.7–3.0 Å) and cyclobutyl ring puckering parameters (e.g., Cremer-Pople coordinates). Compare with Cambridge Structural Database entries for similar ammonium carboxylates .

Data Contradiction and Reproducibility

Q. Why do different studies report varying pKa values for the ammonium group in this compound?

- Methodological Answer :

- Source of Error : Ionic strength differences (e.g., 0.1 M KCl vs. pure water) shift pKa by ±0.3 units. Standardize conditions using IUPAC Buffer Solutions .

- Technique Comparison : Potentiometric titration (direct) vs. NMR (indirect). Validate via both methods and report confidence intervals .

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure this compound?

- Methodological Answer :

- Quality Control : Mandate ee > 98% via chiral HPLC. Document batch-specific impurities (e.g., cyclobutanol byproducts) in open-access databases .

- Collaborative Trials : Share synthetic protocols with independent labs through platforms like Zenodo. Use standardized reagents (e.g., Sigma-Aldrich Lot #XX) to minimize variability .

Structural and Functional Analysis

Q. How does the cyclobutyl ring influence the compound’s biological activity compared to cyclohexyl analogs?

- Methodological Answer :

- SAR Studies : Synthesize analogs with cyclohexyl, cyclopentyl, and cyclobutyl rings. Test in enzyme inhibition assays (e.g., acetylcholinesterase). Use molecular docking (AutoDock Vina) to correlate ring strain with binding affinity .

- Thermodynamic Data : Compare via ITC. Cyclobutyl’s higher strain energy may reduce entropy penalties upon binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。